molecular formula C23H17N3O3 B602169 Methyl 3-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate CAS No. 139481-33-7

Methyl 3-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate

Cat. No.: B602169
CAS No.: 139481-33-7
M. Wt: 383.41
InChI Key:
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Description

Methyl 3-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C23H17N3O3 and its molecular weight is 383.41. The purity is usually > 95%.
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Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

Research on the selectivity of chemical inhibitors for cytochrome P450 isoforms is crucial in understanding drug-drug interactions and the metabolism of various drugs, including potentially those related to the mentioned compound. Potent and selective inhibitors are essential tools in deciphering the involvement of specific CYP isoforms in drug metabolism, highlighting the broader implications of such chemical entities in pharmacokinetics and drug safety (Khojasteh et al., 2011).

Synthetic Utilities of O-Phenylenediamines

The synthesis of benzimidazoles, quinoxalines, and benzo[1,5]diazepines from o-phenylenediamines represents a significant area of interest in organic chemistry, potentially impacting the synthesis and study of the compound . These methodologies offer pathways to create structurally diverse molecules with varied biological applications, underscoring the importance of synthetic chemistry in drug discovery and development (Ibrahim, 2011).

Heterocycles Synthesis

The reactivity of certain derivatives makes them valuable as building blocks for synthesizing heterocyclic compounds, which are crucial in developing therapeutic agents and dyes. This research underscores the significance of innovative transformations in heterocyclic chemistry, potentially relevant to the development and application of the compound (Gomaa & Ali, 2020).

Plastic Scintillators Based on Polymethyl Methacrylate

Research into the scintillation properties of polymethyl methacrylate with various luminescent dyes, including potential applications of the discussed compound as a luminescent or photoactive agent, illustrates the intersection of organic chemistry and materials science. This research offers insights into the development of new materials for radiation detection and other photophysical applications (Salimgareeva & Kolesov, 2005).

DNA Minor Groove Binders

The study of compounds like Hoechst 33258, which binds strongly to the minor groove of double-stranded B-DNA, can provide a context for understanding the interactions between DNA and similar compounds, including their potential uses in molecular biology and drug design. This research highlights the ongoing need for novel agents that can interact specifically with DNA for therapeutic and diagnostic purposes (Issar & Kakkar, 2013).

Properties

IUPAC Name

methyl 3-[[4-(2-cyanophenyl)phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O3/c1-29-22(27)19-7-4-8-20-21(19)26(23(28)25-20)14-15-9-11-16(12-10-15)18-6-3-2-5-17(18)13-24/h2-12H,14H2,1H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXHAIJRSNBMBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)NC(=O)N2CC3=CC=C(C=C3)C4=CC=CC=C4C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of methyl 2-[(2′-cyanobiphenyl-4-yl)methylamino]-3-methoxycarbonylaminobenzoate (10.5 g) in methanol (100 ml) was added NaOMe (10 g), and the mixture was heated under reflux for 20 hours. The reaction mixture was neutralized with
Name
methyl 2-[(2′-cyanobiphenyl-4-yl)methylamino]-3-methoxycarbonylaminobenzoate
Quantity
10.5 g
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of methyl 2-[(2′-cyanobiphenyl-4-yl)methylamino]-3-methoxycarbonylaminobenzoate (10.5 g) in methanol (100 ml) was added NaOMe (10 g), and the mixture was heated under reflux for 20 hours. The reaction mixture was neutralized with 1N-HCl and concentrated to dryness. The residue was extracted with chloroform-water. The organic layer was washed with water, dried and evaporated to dryness. The resulting crystals were recrystallized from chloroform-methanol to afford colorless needles (8.67 g, 89%), m.p. 250-253° C.
Name
methyl 2-[(2′-cyanobiphenyl-4-yl)methylamino]-3-methoxycarbonylaminobenzoate
Quantity
10.5 g
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
89%

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